molecular formula C8H9F2N B1442826 3-(Difluoromethyl)-2-methylaniline CAS No. 61708-25-6

3-(Difluoromethyl)-2-methylaniline

Cat. No.: B1442826
CAS No.: 61708-25-6
M. Wt: 157.16 g/mol
InChI Key: LXXWXYXPWXFTHQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methylaniline is a valuable aromatic amine intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. The incorporation of the difluoromethyl (CF₂H) group into lead compounds is a well-established strategy to improve their drug-like properties. The CF₂H group can serve as a bioisostere for alcohols, thiols, or amines , which are common pharmacophores in pharmaceuticals . Its presence can significantly enhance a molecule's metabolic stability and cell membrane permeability, which are critical for oral bioavailability . Furthermore, the CF₂H group is a competent hydrogen bond donor , which can be leveraged to increase affinity and specificity for biological targets . As a building block, this compound is primed for further functionalization. The aniline (NH₂) group provides a handle for amide bond formation or other coupling reactions, allowing researchers to construct more complex molecules. The specific structure of this compound, featuring a difluoromethyl group adjacent to a methyl-substituted aniline, makes it a promising scaffold for developing pharmaceuticals and agrochemicals . Its utility extends to the synthesis of potential Active Pharmaceutical Ingredients (APIs) and other fine chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXWXYXPWXFTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708732
Record name 3-(Difluoromethyl)-2-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID60708732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61708-25-6
Record name 3-(Difluoromethyl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Difluoromethyl)-2-methylaniline: A Promising Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. This guide delves into the technical intricacies of 3-(Difluoromethyl)-2-methylaniline, a compound that, while not yet cataloged with a formal CAS number, stands as a molecule of significant interest for researchers, scientists, and drug development professionals. Its importance lies in the strategic incorporation of a difluoromethyl (CHF₂) group onto an aniline framework, a combination that offers a unique set of physicochemical properties poised to address some of the persistent challenges in drug design.

This document is structured to provide a comprehensive understanding of this compound, from its fundamental properties to its potential applications. We will explore a plausible synthetic route, dissect the critical role of the difluoromethyl group in modulating biological activity, and provide essential safety and handling protocols. Our approach is grounded in established scientific principles and supported by authoritative references, ensuring a blend of theoretical knowledge and practical insights.

Physicochemical Properties: A Comparative Analysis

To appreciate the unique characteristics of this compound, it is instructive to compare its estimated properties with those of its close structural analogs: 2-methyl-3-(trifluoromethyl)aniline and 3-fluoro-2-methylaniline. The difluoromethyl group is expected to impart properties that are intermediate between a methyl group and a trifluoromethyl group, offering a nuanced tool for fine-tuning molecular characteristics.

PropertyThis compound (Estimated)2-Methyl-3-(trifluoromethyl)aniline3-Fluoro-2-methylaniline
CAS Number Not Assigned54396-44-0443-86-7
Molecular Formula C₈H₉F₂NC₈H₈F₃NC₇H₈FN
Molecular Weight ~157.16 g/mol 175.15 g/mol 125.14 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidLight yellow transparent liquid
Boiling Point ~190-200 °C198–201 °C89-91 °C at 15 mmHg
Density ~1.15 g/cm³1.205 g/cm³ @ 25°C1.099 g/cm³
Solubility Soluble in organic solvents; sparingly soluble in waterSoluble in organic solvents; insoluble in waterSoluble in organic solvents
pKa (of anilinium ion) ~3-4Lower than anilineLower than aniline

Note: The properties for this compound are estimations based on structure-activity relationships and comparison with its analogs.

Synthesis and Manufacturing: A Plausible Synthetic Pathway

While a standardized industrial synthesis for this compound has not been established, a feasible laboratory-scale synthesis can be proposed based on modern difluoromethylation methodologies. The following multi-step synthesis is designed for its logical progression and reliance on well-documented chemical transformations.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Methyl-3-nitroaniline B 3-Amino-2-methylbenzaldehyde A->B Reduction of nitro group and oxidation of methyl group C This compound B->C Deoxyfluorination

Caption: A proposed two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-2-methylbenzaldehyde from 2-Methyl-3-nitroaniline

This initial step involves the selective reduction of the nitro group to an amine, followed by the oxidation of the methyl group to an aldehyde. This can be a challenging transformation to achieve in a single step, and a multi-step process is more likely. A more direct, albeit potentially lower-yielding, approach could involve the direct formylation of 2-methylaniline followed by nitration and reduction. For the purpose of this guide, we will assume the availability of 3-amino-2-methylbenzaldehyde as a starting material, which can be synthesized through various established routes.

Step 2: Deoxyfluorination of 3-Amino-2-methylbenzaldehyde to yield this compound

The crucial step is the conversion of the aldehyde functionality into a difluoromethyl group. This can be achieved using a variety of modern deoxyfluorination reagents.

  • Rationale: Deoxyfluorination is a powerful tool in organofluorine chemistry for the introduction of fluorine atoms in place of oxygen. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. The reaction proceeds via the formation of a fluoro-sulfonium intermediate, which then undergoes nucleophilic substitution by fluoride to yield the difluoromethyl group.

  • Protocol:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve 3-amino-2-methylbenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DAST or Deoxo-Fluor (1.5-2.0 equivalents) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and continue stirring for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The Pivotal Role of the Difluoromethyl Group in Medicinal Chemistry

The introduction of a difluoromethyl group into a drug candidate is a strategic decision driven by its unique ability to modulate key pharmacological properties.[1][2]

Bioisosterism: A Mimic with Enhanced Properties

The difluoromethyl group is considered a bioisostere of several important functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH₂) group.[3][4] This means it can mimic the steric and electronic properties of these groups, allowing it to participate in similar biological interactions, such as hydrogen bonding.[1][3]

Bioisosterism CHF2 CHF₂ Group OH Hydroxyl Group (-OH) CHF2->OH Mimics H-bond donor SH Thiol Group (-SH) CHF2->SH Similar lipophilicity NH2 Amine Group (-NH₂) CHF2->NH2 Similar H-bond donor capability

Caption: Bioisosteric relationship of the difluoromethyl group with common functional groups.

  • Hydrogen Bonding: The C-H bond in the CHF₂ group is polarized due to the strong electron-withdrawing nature of the two fluorine atoms, enabling it to act as a weak hydrogen bond donor.[1] This allows it to engage with biological targets in a manner similar to hydroxyl or amine groups.[3]

  • Lipophilicity: The CHF₂ group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl (CF₃) group. This moderate lipophilicity can improve a drug's ability to cross cell membranes without making it excessively greasy, which could lead to poor solubility and off-target effects.[5]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CHF₂ group highly resistant to metabolic degradation, particularly oxidative metabolism. This can lead to a longer half-life and improved bioavailability of the drug.[2]

Potential Applications in Drug Discovery

The unique properties of the difluoromethyl group make this compound a highly attractive building block for the synthesis of novel therapeutics across various disease areas.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The introduction of a CHF₂ group could enhance binding affinity to the target kinase through hydrogen bonding interactions and improve pharmacokinetic properties.

  • Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[5] this compound could serve as a precursor for the development of new herbicides, fungicides, and insecticides.

  • Central Nervous System (CNS) Drugs: The ability to fine-tune lipophilicity is crucial for drugs targeting the CNS, as they must cross the blood-brain barrier. The moderate lipophilicity of the CHF₂ group could be advantageous in the design of new CNS-active agents.

Safety and Handling: A Protocol for Prudent Practice

As with any aromatic amine and fluorinated compound, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

  • Handling Procedures:

    • Avoid inhalation of vapors or mists.[8][9]

    • Prevent contact with skin and eyes.[8][9]

    • Keep away from ignition sources as aniline derivatives can be combustible.[8]

    • Use in a well-ventilated area or a fume hood.[9]

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Scaffold with Significant Potential

This compound represents a compelling, albeit not yet commercially mainstream, building block for the advancement of drug discovery and materials science. The strategic placement of the difluoromethyl group on the 2-methylaniline core offers a sophisticated tool for medicinal chemists to modulate the properties of lead compounds, potentially leading to the development of safer and more effective therapeutics. As synthetic methodologies for difluoromethylation continue to evolve, we can anticipate that the accessibility and application of this and similar fluorinated scaffolds will expand, paving the way for new innovations in chemical science.

References

  • Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]

  • Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available at: [Link]

  • Journal of Organic Chemistry. (n.d.). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Available at: [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Journal of Medicinal Chemistry. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available at: [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)aniline. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

  • PubChem. (n.d.). 4-(Difluoromethyl)aniline. Available at: [Link]

  • Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • Green Chemistry. (n.d.). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Available at: [Link]

  • ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]

  • Chemical Communications. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Available at: [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]

  • Molecules. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Available at: [Link]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

  • Molecules. (n.d.). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Available at: [Link]

  • Molecules. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Difluoromethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-2-methylaniline is an important synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. A thorough understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts, coupling constants, and spectral patterns. Due to the current lack of publicly available experimental spectra for this specific compound, this guide is based on a predicted ¹H NMR spectrum, supplemented with expert analysis based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the unique proton of the difluoromethyl group. The spectrum is expected to be complex due to the various coupling interactions between these protons and with the fluorine atoms.

The predicted spectral data is summarized in the table below. These values are calculated for a generic deuterated solvent (e.g., CDCl₃) and a standard spectrometer frequency (e.g., 400 MHz). Actual experimental values may vary depending on the specific conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-4~6.85d (doublet)JH4-H5 ≈ 7.6
H-5~7.10t (triplet)JH5-H4 ≈ 7.6, JH5-H6 ≈ 7.6
H-6~6.75d (doublet)JH6-H5 ≈ 7.6
CHF₂~6.60t (triplet)²JH-F ≈ 56.0
NH₂~3.80br s (broad singlet)N/A
CH₃~2.20s (singlet)N/A

Detailed Spectral Analysis

The Aromatic Region (δ 6.7-7.2 ppm)

The three aromatic protons (H-4, H-5, and H-6) are expected to resonate in the range of δ 6.7-7.2 ppm. Their specific chemical shifts and multiplicities are influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing difluoromethyl (-CHF₂) group.

  • H-5: This proton is situated between two other protons and is predicted to appear as a triplet at approximately δ 7.10 ppm, with a coupling constant (J) of around 7.6 Hz due to coupling with both H-4 and H-6.

  • H-4: This proton is ortho to the electron-donating amino group and is expected to be shielded, appearing as a doublet at a lower chemical shift, around δ 6.85 ppm. The splitting is due to coupling with H-5.

  • H-6: This proton is ortho to the methyl group and meta to the amino group. It is predicted to resonate as a doublet at approximately δ 6.75 ppm, arising from its coupling to H-5.

The Difluoromethyl Proton (δ ~6.60 ppm)

The proton of the difluoromethyl group is a key feature of the spectrum. It is expected to appear as a triplet at around δ 6.60 ppm. This triplet multiplicity is a result of the coupling to the two equivalent fluorine atoms (²JH-F), with a predicted coupling constant of approximately 56.0 Hz. The significant downfield shift of this proton is due to the strong electron-withdrawing effect of the two fluorine atoms.

The Amine Protons (δ ~3.80 ppm)

The two protons of the primary amine group are expected to appear as a broad singlet at around δ 3.80 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of the -NH₂ protons can be highly variable and is dependent on the solvent, concentration, and temperature.

The Methyl Protons (δ ~2.20 ppm)

The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are predicted to appear as a sharp singlet at approximately δ 2.20 ppm. The upfield chemical shift is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-3 seconds is generally adequate.

    • Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum to the TMS signal at δ 0.00 ppm.

Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton and proton-fluorine coupling interactions that are expected to be observed in the ¹H NMR spectrum.

Navigating the Chemistry of 3-(Difluoromethyl)-2-methylaniline: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 3-(Difluoromethyl)-2-methylaniline (CAS No. 123749-31-5). As a specialized substituted aniline, this compound presents a unique set of chemical properties and potential hazards that necessitate a robust understanding and meticulous adherence to safety protocols in a research and drug development environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

A direct Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the safety and handling information presented herein is synthesized from data on structurally analogous compounds, including various fluoro- and chloro-substituted methylanilines. This approach is grounded in the well-established principle of structure-activity relationships, where structurally similar molecules often exhibit comparable toxicological and reactivity profiles.

Compound Profile and Hazard Identification

Anilines, as a class, are recognized for their potential for toxicity, including skin and eye irritation, sensitization, and risks associated with inhalation and ingestion.[1]

GHS Classification (Inferred)

Based on the hazard profiles of structurally related compounds such as 3-Fluoro-2-methylaniline, 3-Chloro-2-methylaniline, and N-Methylaniline, the following Globally Harmonized System (GHS) classifications are anticipated for this compound:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[2][4]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

  • Combustible Liquid (Category 4): The presence of the methyl and difluoromethyl groups suggests it may be a combustible liquid.[2]

Physical and Chemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The following table summarizes the known or predicted properties of this compound and its close analogs.

Property3-Fluoro-2-methylaniline (CAS 443-86-7)General Substituted Anilines
Molecular Formula C7H8FNVaries
Molecular Weight 125.14 g/mol [3][5][6]Varies
Appearance Light yellow to orange clear liquidVaries, often liquids or low-melting solids
Boiling Point 89-91 °C at 15 mmHg[5][7]Varies
Melting Point 7 °C[5][7]Varies
Density 1.099 g/mL at 25 °C[5][7]Varies
Flash Point 86 °C[8]Varies, many are combustible
Solubility Soluble in chloroform and methanol (slightly)[7]Generally soluble in organic solvents

Core Safety and Handling Protocols

The following protocols are designed to mitigate the risks identified in the hazard assessment. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through inhalation and contact.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of potentially harmful vapors.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is non-negotiable when handling substituted anilines.

  • Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.[10] Given the potential for serious eye damage, standard safety glasses are insufficient.

  • Hand Protection: Use nitrile gloves for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's specifications for chemical resistance. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling the compound.[1][11]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]

Safe Handling and Storage Workflow

The following workflow illustrates the critical steps for safely handling and storing this compound.

G Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_waste Waste Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh in Fume Hood prep_hood->handling_weigh handling_transfer Use Secondary Containment for Transport handling_weigh->handling_transfer handling_reaction Set up Reaction in Hood handling_transfer->handling_reaction storage_container Store in Tightly Sealed, Labeled Container handling_reaction->storage_container waste_collect Collect in Designated, Labeled Waste Container handling_reaction->waste_collect storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatible Segregate from Strong Oxidizers and Acids storage_location->storage_incompatible waste_dispose Dispose via Approved Chemical Waste Program waste_collect->waste_dispose G Emergency Exposure Response cluster_routes Emergency Exposure Response cluster_actions Emergency Exposure Response exposure Exposure Event skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion skin_wash Wash with plenty of soap and water for 15 min. skin_contact->skin_wash eye_rinse Rinse cautiously with water for several minutes. eye_contact->eye_rinse fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention skin_wash->seek_medical eye_rinse->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for immediate actions following an exposure event.

Spill Response

For minor spills within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit for solvents. [12]3. Collect the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Experimental Protocols: A Note on Causality

When designing experiments with this compound, consider its basic nature due to the aniline functional group.

  • Quenching and Work-up: Reactions involving this compound may require an acidic wash (e.g., with 10% HCl) during work-up to remove any unreacted starting material by converting it to its water-soluble salt. [13]However, the stability of the desired product to acidic conditions must first be verified.

  • Purification: Chromatographic purification may require the addition of a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking of the basic aniline compound on the silica gel column. [13]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By understanding the inferred hazards based on its chemical structure and adhering to the robust safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are paramount in the responsible conduct of chemical research.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 4-Fluoro-N-methylaniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Chloro-2-methylaniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for N-Methylaniline.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99.
  • PubChem. (n.d.). 3-Fluoro-2-methylaniline.
  • BLD Pharm. (n.d.). 3-Fluoro-2-methylaniline.
  • Unknown Source. (n.d.). Aniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 3-Fluoro-2-methylaniline.
  • Washington State University. (n.d.). Aniline.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Chlorouracil.
  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 3-Fluoro-2-methylaniline, 98+%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorouracil, 99%.
  • Honeywell International Inc. (2025). SAFETY DATA SHEET Hydrofluoric acid 49 %.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-2-methylaniline.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Difluoromethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction: The Significance of the Difluoromethyl Group in Bioactive Molecules

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine functionalities.[1] Its unique properties, including high lipophilicity, metabolic stability, and the ability to act as a lipophilic hydrogen bond donor, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a parent compound.[1][2] 3-(Difluoromethyl)-2-methylaniline is an important intermediate, combining the structural features of a substituted aniline with the advantageous properties of the difluoromethyl group, making it a desirable scaffold for the synthesis of novel therapeutic agents and pesticides.

This guide outlines two primary synthetic pathways for the preparation of this compound, based on analogous transformations reported in scientific literature and patents:

  • Route 1: Deoxyfluorination of 2-Methyl-3-aminobenzaldehyde. This classic approach involves the synthesis of an aldehyde precursor followed by its conversion to the difluoromethyl group.

  • Route 2: Direct C-H Difluoromethylation. This modern approach utilizes radical-based methods to directly install the difluoromethyl group onto the aromatic ring of 2-methylaniline.

Synthetic Pathway 1: Deoxyfluorination of a Benzaldehyde Precursor

This synthetic route is a well-established, multi-step process that offers reliable control over regioselectivity. The key is the synthesis of the intermediate, 2-methyl-3-aminobenzaldehyde, which is then subjected to deoxyfluorination.

Rationale and Strategy

The logic behind this pathway lies in the readily available methods for the formylation of substituted anilines and the subsequent conversion of the aldehyde functional group into a difluoromethyl group. While the formylation of anilines can sometimes be challenging due to the directing effects of the amino group, appropriate protection and reaction conditions can lead to the desired 3-formyl product. The subsequent deoxyfluorination is a common transformation in organofluorine chemistry.[3]

Workflow Diagram

A 2-Methylaniline (o-Toluidine) B N-Protected 2-methylaniline A->B Protection C 3-Formyl-N-protected -2-methylaniline B->C Formylation (e.g., Vilsmeier-Haack or Ortho-lithiation) D 3-Formyl-2-methylaniline C->D Deprotection E This compound D->E Deoxyfluorination (e.g., DAST, Deoxo-Fluor®)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Protection of 2-Methylaniline

  • Rationale: The amino group of 2-methylaniline is protected to prevent side reactions during the formylation step and to help direct the formylation to the desired position. A common protecting group is the acetyl group.

  • Protocol:

    • To a stirred solution of 2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methylphenyl)acetamide.

Step 2: Formylation of N-(2-methylphenyl)acetamide

  • Rationale: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.

  • Protocol:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of N-(2-methylphenyl)acetamide (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-formyl-N-protected-2-methylaniline.

Step 3: Deprotection

  • Rationale: The protecting group is removed to yield the free aniline.

  • Protocol:

    • Reflux the crude product from the previous step in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) for 4-8 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 2-methyl-3-aminobenzaldehyde.

Step 4: Deoxyfluorination

  • Rationale: Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are effective reagents for converting aldehydes to gem-difluorides.[4]

  • Protocol (Caution: DAST and related reagents are hazardous and should be handled with extreme care in a fume hood):

    • Dissolve 2-methyl-3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane in a fluorinated polymer reaction vessel under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add DAST (1.2-1.5 eq) dropwise to the cooled solution.

    • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Pathway 2: Direct C-H Difluoromethylation

This approach represents a more modern and atom-economical strategy, aiming to directly functionalize the C-H bond of the aniline ring. Photocatalysis and radical-mediated reactions are at the forefront of these methods.[5][6]

Rationale and Strategy

Direct C-H functionalization avoids lengthy multi-step syntheses and the need for protecting groups. Radical difluoromethylation, often initiated by a photocatalyst or a radical initiator, can be a powerful tool.[7] The regioselectivity of such reactions on substituted anilines can be influenced by the choice of solvent and catalyst.[6] For 2-methylaniline, the directing effects of the amino and methyl groups need to be carefully considered.

Workflow Diagram

A 2-Methylaniline (o-Toluidine) B This compound A->B Reagents Difluoromethylating Reagent (e.g., HCF₂SO₂Na) + Photocatalyst/Radical Initiator Reagents->A

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
  • Rationale: This protocol is based on visible-light photoredox catalysis, which allows for mild reaction conditions. Sodium difluoromethanesulfinate (HCF₂SO₂Na) is a common and effective source of the difluoromethyl radical.[8]

  • Protocol:

    • To an oven-dried reaction vial, add 2-methylaniline (1.0 eq), sodium difluoromethanesulfinate (2.0-3.0 eq), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

    • Add a degassed solvent mixture. The choice of solvent is critical for regioselectivity; for instance, a mixture of DMSO and DMA might favor para-substitution, while MeOH/DCM could favor ortho-substitution on anilides.[6] For the desired 3-position, a systematic screening of solvents would be necessary.

    • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate this compound. Note that a mixture of isomers may be obtained, requiring careful separation.

Data Summary and Comparison

ParameterRoute 1: DeoxyfluorinationRoute 2: Direct C-H Difluoromethylation
Starting Material 2-Methylaniline2-Methylaniline
Number of Steps 4 (Protection, Formylation, Deprotection, Fluorination)1
Key Reagents Acetic anhydride, POCl₃/DMF, HCl, DAST/Deoxo-Fluor®HCF₂SO₂Na, Photocatalyst
Regioselectivity High (controlled by formylation)Variable (dependent on conditions)
Potential Yield Moderate to Good (multi-step)Potentially good, but may have isomer separation issues
Scalability Established methods, scalablePotentially scalable, but may require specialized equipment (photoreactor)
Safety Concerns Use of POCl₃ and highly toxic DASTGenerally milder conditions, but photocatalysts can be expensive

Conclusion and Future Perspectives

The synthesis of this compound can be approached through both classical multi-step sequences and modern direct C-H functionalization methods. The deoxyfluorination route offers a higher degree of control over regioselectivity, which is often crucial in the synthesis of pharmaceutical and agrochemical intermediates. However, this comes at the cost of a longer synthetic sequence and the use of hazardous reagents.

Direct C-H difluoromethylation is a more elegant and atom-economical approach. While achieving the desired regioselectivity on a substituted aniline like 2-methylaniline can be challenging, ongoing research in photocatalysis and radical chemistry is continuously providing new solutions. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the required scale, purity specifications, and available resources. Further optimization of direct C-H functionalization methods holds the promise of more efficient and sustainable syntheses of this and other valuable fluorinated anilines in the future.

References

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 108(36), 14770-14773. [Link]

  • Kirk, K. L. (2006). Fluorination in medicinal chemistry: Methods, strategies, and recent developments. Organic Process Research & Development, 10(2), 305-321. [Link]

  • Le, C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12247-12256. [Link]

  • Prakash, G. K. S., et al. (2012). Aminodifluorosulfinium Tetrafluoroborate: A New, Broad-Scope Deoxofluorinating Reagent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 77(21), 9583-9591. [Link]

  • Hu, J., et al. (2010). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 12(19), 4364-4367. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Álvarez-Pérez, A., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 11(11), 1369. [Link]

  • US Patent 4,145,364. (1979).
  • Studer, A., et al. (2019). Radical Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 6(12), 1938-1942. [Link]

  • CN Patent 103819349A. (2014). Preparation method of 4-(difluoromethoxy)aniline.
  • Sanford, M. S., et al. (2018). Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoromethanesulfonic Anhydride. Israel Journal of Chemistry, 58(3-4), 354-358. [Link]

  • Zhu, C., et al. (2022). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters, 24(47), 8714–8719. [Link]

  • Wikipedia. (n.d.). o-Toluidine. [Link]

  • Gembus, V., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1645–1650. [Link]

  • Barata-Vallejo, S., et al. (2020). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Tetrahedron Letters, 61(28), 152123. [Link]

  • Liang, T., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 3848. [Link]

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The Strategic Role of 3-(Difluoromethyl)-2-methylaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. This is primarily due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. Among the various fluorinated moieties, the difluoromethyl (CF₂H) group has garnered significant attention. This functional group is particularly valued for its ability to act as a hydrogen bond donor, thereby improving target affinity and specificity, and for serving as a metabolically stable bioisostere of common pharmacophores like alcohol, thiol, or amine groups.[1][2]

This technical guide delves into the pivotal role of a specific fluorinated building block, 3-(Difluoromethyl)-2-methylaniline , in the synthesis of pharmacologically active compounds, with a particular focus on the development of kinase inhibitors. Aniline derivatives are fundamental precursors in the synthesis of a wide array of pharmaceuticals, including treatments for cancer, cardiovascular diseases, and infectious diseases.[3] The aniline moiety is especially crucial in the design of kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[4] By combining the advantageous properties of the difluoromethyl group with the versatile reactivity of the aniline scaffold, this compound emerges as a high-value intermediate for the generation of novel therapeutics.

Application in Kinase Inhibitor Scaffolds: The 4-Anilinoquinoline Motif

A prominent application of substituted anilines in medicinal chemistry is in the synthesis of 4-anilinoquinoline derivatives. This scaffold is a well-established pharmacophore for a variety of protein kinase inhibitors.[4] The strategic placement of the difluoromethyl group on the aniline ring can significantly influence the resulting inhibitor's potency, selectivity, and pharmacokinetic profile. The following protocol outlines a representative synthesis of a 4-anilinoquinoline derivative incorporating a difluoromethyl-substituted aniline, illustrating the practical utility of this class of reagents.

Experimental Protocol: Synthesis of a 4-(3-(Difluoromethyl)anilino)quinoline Derivative

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction between a 4-chloroquinoline and a substituted aniline to form the core structure of many kinase inhibitors.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloroquinoline≥98%Sigma-Aldrich
3-(Difluoromethyl)aniline≥97%Combi-Blocks
Isopropanol (IPA)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)4 M in DioxaneSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline (1.0 eq) and 3-(difluoromethyl)aniline (1.1 eq) in anhydrous isopropanol (20 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any excess acid.

    • Wash the organic layer with brine (30 mL), then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(3-(difluoromethyl)anilino)quinoline derivative.

  • Salt Formation (Optional): For improved solubility and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of ethyl acetate and add a solution of 4 M HCl in dioxane dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

The Broader Impact: Difluoromethylated Building Blocks in Drug Development

The utility of aniline derivatives bearing fluorinated methyl groups extends beyond the specific example of this compound. For instance, the closely related compound, 2-methyl-3-trifluoromethylaniline , is a critical intermediate in the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5][6] This underscores the industrial and pharmaceutical importance of this class of building blocks.

Furthermore, the difluoromethyl group is a key feature in a variety of other therapeutic agents. The PI3-kinase inhibitor ZSTK474, for example, incorporates a 2-(difluoromethyl)-benzimidazole moiety.[7] The development of analogs of such compounds often involves the synthesis and screening of derivatives with varied substitution patterns to optimize properties like aqueous solubility and pharmacokinetic profiles.[7]

The following workflow illustrates the general process of utilizing a key intermediate like this compound in a drug discovery pipeline.

G cluster_0 Intermediate Synthesis cluster_1 Scaffold Elaboration cluster_2 Biological Evaluation start Precursors synth Synthesis of This compound start->synth purify_int Purification & QC synth->purify_int coupling Coupling Reaction purify_int->coupling scaffold Core Scaffold (e.g., 4-Chloroquinoline) scaffold->coupling purify_final Purification of Final Compound coupling->purify_final screening In vitro Screening (e.g., Kinase Assays) purify_final->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Iterative Design

Caption: Drug discovery workflow utilizing this compound.

Structure-Property Relationships: The Difluoromethyl Advantage

The substitution of a methyl or methoxy group with a difluoromethyl group can have profound effects on a molecule's biological activity and pharmacokinetic properties. The high electronegativity of the two fluorine atoms in the CF₂H group can modulate the pKa of nearby functional groups and create favorable dipole interactions with target proteins.[8] Moreover, the C-F bond is significantly stronger than a C-H bond, rendering the difluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes.[8] This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.

The table below summarizes the key physicochemical properties that are influenced by the incorporation of a difluoromethyl group.

PropertyInfluence of Difluoromethyl (CF₂H) GroupRationale
Lipophilicity Generally increasesFluorine is lipophilic, which can enhance membrane permeability.
Metabolic Stability Significantly increasesThe strong C-F bond is resistant to enzymatic cleavage (e.g., by CYP450 enzymes).[8]
Hydrogen Bonding Can act as a hydrogen bond donorThe electron-withdrawing fluorine atoms increase the acidity of the C-H bond.[2]
Acidity/Basicity Modulates pKa of adjacent groupsStrong inductive effect of the fluorine atoms.[8]
Binding Affinity Can increasePotential for forming hydrogen bonds and favorable dipole interactions with the target protein.[2]

The following diagram illustrates the key interactions of a 4-anilinoquinazoline kinase inhibitor with the ATP binding site, highlighting the role of the aniline moiety.

G cluster_0 Kinase ATP Binding Site cluster_1 4-Anilinoquinazoline Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket quinazoline Quinazoline Core quinazoline->gatekeeper van der Waals aniline Aniline Moiety (with CF₂H group) aniline->hinge H-Bond aniline->hydrophobic_pocket Hydrophobic Interaction

Caption: Binding mode of a 4-anilinoquinazoline inhibitor.

References

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022.

  • CF2H moiety has a significant potential utility in drug design and discovery... Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. 2022.

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2023.

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. BOC Sciences.

  • Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate.

  • 3-methyl-quinoxalin-2-mercapto-acetyl-urea 6, a vital quinoxaline-based, biologically active compound... Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. 2022.

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate.

  • IMPROVED PROCESS FOR THE PREPARATION OF 2 METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES. 1994.

  • Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.

  • Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole. European Journal of Medicinal Chemistry. 2013.

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. 2023.

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. 2022.

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi. 2024.

  • Preparation of trifluoromethylanilines. Google Patents.

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. 2024.

  • Synthetic method of 3-chloro-2-methylaniline. Google Patents.

  • 3-fluoro-N-(thiophen-2-ylmethyl)aniline. Benchchem.

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health. 2016.

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Institutes of Health. 2023.

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. National Institutes of Health. 2017.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you identify, mitigate, and resolve common challenges encountered during this multi-step synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and practical synthetic route commences with the reduction of 2-methyl-3-nitroaniline to form the corresponding diamine, which is then converted to the target molecule via a Sandmeyer-type difluoromethylation reaction.

Each of these steps presents unique challenges, from managing the reduction of the nitro group without affecting other functionalities to controlling the reactivity of the diazonium salt intermediate in the final difluoromethylation step. This guide will dissect each stage of the synthesis, highlighting potential pitfalls and offering robust solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Reduction of 2-Methyl-3-nitroaniline

The initial step in this synthesis is the reduction of the nitro group of 2-methyl-3-nitroaniline to an amine. A common method for this transformation is catalytic hydrogenation.

Q1: My reduction of 2-methyl-3-nitroaniline is incomplete, and I observe starting material in my crude product. What can I do to drive the reaction to completion?

A1: Incomplete reduction is a common issue and can often be resolved by optimizing several reaction parameters:

  • Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Pd/C) is crucial. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been exposed to air or moisture for an extended period, its activity may be compromised.

  • Hydrogen Pressure: Increasing the hydrogen pressure can often enhance the rate of reduction. If you are performing the reaction at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can also help drive the reaction to completion. However, be cautious with increasing the temperature, as it may lead to side reactions.

  • Solvent Choice: The choice of solvent can influence the solubility of the starting material and the efficiency of the hydrogenation. Methanol and ethanol are common choices for this type of reduction.[1]

Q2: I've successfully reduced the nitro group, but I'm observing unexpected byproducts. What are they, and how can I avoid them?

A2: The formation of byproducts during nitro group reduction is often indicative of over-reduction or side reactions. Common byproducts include:

  • Partially Reduced Intermediates: You may observe the formation of hydroxylamines or azo compounds. These can often be minimized by ensuring complete hydrogenation through the measures described in A1.

  • Dehalogenation (if applicable): If your starting material contains halogen substituents, these can sometimes be removed under hydrogenation conditions. Using a milder reducing agent or optimizing the reaction conditions (lower temperature, shorter reaction time) can help mitigate this.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitroaniline

  • In a suitable pressure vessel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in methanol.

  • Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminotoluene.

Step 2: Sandmeyer-type Difluoromethylation

This is the most critical and challenging step in the synthesis, where the newly formed amino group is converted to a diazonium salt and subsequently reacted with a difluoromethyl source.

Q3: My difluoromethylation reaction is giving a low yield of the desired product. What are the likely causes?

A3: Low yields in Sandmeyer-type reactions are often attributed to the instability of the diazonium salt intermediate and competing side reactions.[2] Consider the following:

  • Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C) and use the diazonium salt immediately in the subsequent step.

  • Choice of Difluoromethylating Agent: The choice of reagent for introducing the -CHF2 group is critical. Common reagents include (difluoro)trimethylsilane (TMSCF2H) and bromodifluoroacetate derivatives. The reactivity and side-reaction profile of each reagent can vary.

  • Catalyst System: Copper(I) salts are typically used to catalyze the Sandmeyer reaction.[3] The source and quality of the copper catalyst can significantly impact the reaction outcome.

  • Reaction Quenching: Premature quenching of the reaction or exposure to water can lead to the formation of phenolic byproducts.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the formyl (-CHO) group instead of the difluoromethyl (-CHF2) group. What is happening and how can I prevent this?

A4: The formation of a formyl group is a result of the hydrolysis of the difluoromethyl group.[4] This is a known and significant side reaction, particularly under certain pH conditions.

  • Mechanism of Hydrolysis: The hydrolysis is thought to proceed via a carbocationic intermediate, which is then attacked by water. The presence of the amino group on the aromatic ring can influence the electronic environment and potentially stabilize this intermediate, making hydrolysis more favorable.

  • Prevention Strategies:

    • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use.

    • Control of pH: The stability of the difluoromethyl group is pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis.[5][6] Careful control of the reaction and workup pH is essential.

    • Workup Procedure: During the workup, avoid prolonged exposure to aqueous acidic or basic solutions. A rapid extraction with a non-polar organic solvent is recommended.

Q5: My crude product contains a mixture of trifluoromethylated and difluoromethylated anilines. How can I improve the selectivity for the difluoromethylated product?

A5: The co-formation of trifluoromethylated byproducts can occur, especially when using certain fluoroalkylating agents.

  • Reagent Choice: Some difluoromethylating agents can also act as trifluoromethylating agents under certain conditions. For example, the use of Ruppert's reagent (TMSCF3) can sometimes lead to mixtures of products. Using a dedicated difluoromethylating agent like TMSCF2H can improve selectivity.

  • Reaction Conditions: The reaction temperature and the nature of the initiator (if any) can influence the selectivity. Careful optimization of these parameters is necessary.

Q6: I am observing biaryl byproducts in my reaction mixture. What is the cause?

A6: The formation of biaryl compounds is a characteristic byproduct of the Sandmeyer reaction, which proceeds through a radical mechanism.[2] The aryl radical intermediate can dimerize to form biaryl impurities.

  • Minimizing Biaryl Formation:

    • Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like dimerization.

    • Efficient Trapping: Ensuring that the aryl radical is efficiently trapped by the difluoromethyl source is key. This can be influenced by the concentration and reactivity of the difluoromethylating agent.

Experimental Protocol: Sandmeyer-type Difluoromethylation of 2,3-Diaminotoluene

  • Prepare a solution of 2,3-diaminotoluene (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) to the cooled solution while maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

  • In a separate flask, prepare a mixture of a copper(I) catalyst (e.g., CuBr, 0.2-0.5 eq) and the difluoromethylating agent (e.g., bromodifluoroacetate derivative, 1.5-2.0 eq) in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the copper/difluoromethylating agent mixture, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

III. Purification and Analysis

Q7: What are the best methods for purifying the final this compound product?

A7: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more polar and less polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly for larger scale syntheses.[7]

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic aniline product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline re-extracted into an organic solvent.

Q8: What analytical techniques are recommended for identifying and quantifying byproducts?

A8: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for separating and identifying volatile byproducts. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of each component.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile compounds and can be used to monitor the progress of the reaction and assess the purity of the final product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule and can be used to identify the desired product and any organic impurities.

    • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. The chemical shift and coupling patterns of the fluorine atoms can confirm the presence of the -CHF2 group and help identify any fluorine-containing byproducts.[11]

IV. Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. Below are simplified diagrams illustrating the key transformations and potential side reactions.

Synthetic Workflow

SynthesisWorkflow Start 2-Methyl-3-nitroaniline Intermediate 2,3-Diaminotoluene Start->Intermediate Reduction (e.g., H2, Pd/C) Product This compound Intermediate->Product Sandmeyer Difluoromethylation (NaNO2, H+; Cu(I), 'CF2H' source)

Caption: Overall synthetic route to this compound.

Common Byproduct Pathways

ByproductPathways cluster_reduction Reduction Step cluster_difluoromethylation Difluoromethylation Step Nitro 2-Methyl-3-nitroaniline Hydroxylamine 2-Methyl-3-(hydroxylamino)aniline (Incomplete Reduction) Nitro->Hydroxylamine Azo Azo Byproduct (Side Reaction) Nitro->Azo Diazonium Diazonium Salt Intermediate Formyl 3-Formyl-2-methylaniline (Hydrolysis) Diazonium->Formyl Biaryl Biaryl Byproduct (Radical Dimerization) Diazonium->Biaryl Trifluoro 3-(Trifluoromethyl)-2-methylaniline (Over-fluorination) Diazonium->Trifluoro

Caption: Key byproduct formation pathways in the synthesis.

V. Summary of Common Byproducts and Mitigation Strategies

ByproductOriginating StepLikely CauseRecommended Mitigation Strategy
Unreacted Starting Material ReductionIncomplete reactionIncrease catalyst loading, hydrogen pressure, or reaction time.
Hydroxylamine/Azo Compounds ReductionIncomplete reduction/side reactionsEnsure complete hydrogenation; optimize reaction conditions.
3-Formyl-2-methylaniline DifluoromethylationHydrolysis of the -CHF2 groupUse anhydrous reagents and solvents; control pH during reaction and workup.
Biaryl Compounds DifluoromethylationRadical dimerization of aryl intermediatesRun reaction at lower concentration; ensure efficient trapping of the radical.
3-(Trifluoromethyl)-2-methylaniline DifluoromethylationOver-fluorinationUse a selective difluoromethylating agent; optimize reaction conditions.
Phenolic Byproducts DifluoromethylationDecomposition of diazonium saltMaintain low temperatures during diazotization; use the diazonium salt immediately.

VI. References

  • Baran, P. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 47(4), 1043-1055.

  • Hickinbottom, W. J. (1957). Reactions of Organic Compounds. Longmans, Green and Co.

  • Feng, Z., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 59(90), 13269-13283.

  • Kosenko, I., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal, 29(45), e202300895.

  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • Hu, J., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(4), 984-987.

  • Gallagher, J. A., et al. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Bar-Ziv, R., et al. (2021). Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. ACS Central Science, 7(2), 335-343.

  • Gopu, K., et al. (2019). Electrochemical Stability of Fluorine Doped Tin Oxide (FTO) Coating at Different pH Conditions. Journal of The Electrochemical Society, 166(11), C3081-C3088.

  • de Azambuja, F., et al. (2023). Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides. Organometallics, 42(15), 1836-1845.

  • Tang, X.-J., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4359.

  • Tlili, A., & Billard, T. (2016). Synthesis of Fluorinated Amines: A Personal Account. The Journal of Organic Chemistry, 81(1), 1-13.

  • Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20.

  • Wikipedia contributors. (2023). 3-Nitroaniline. In Wikipedia, The Free Encyclopedia.

  • Jaouhari, R., & Quinn, P. (1994). Improved process for the preparation of 2-methyl-3-trifluoromethylaniline: a versatile intermediate for flunixin synthesis. Heterocycles, 38(10), 2243-2246.

  • Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 31(7), 793-798.

  • Pazo, E., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3239-3269.

  • Tang, X.-J., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4359.

  • Kimura, Y., & Suzuki, H. (2007). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Letters in Organic Chemistry, 4(5), 339-342.

  • Wang, F., et al. (2022). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. The Journal of Organic Chemistry, 87(3), 1866-1874.

  • Biosynth. (n.d.). 2-Methyl-3-nitroaniline.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • CN101622201B - Purification process of fluorine-based solvent-containing solution - Google Patents.

  • Biosynth. (n.d.). 2-Methyl-3-nitroaniline.

  • Online Chemistry Tutor. (2020, March 16). Formylation of arene by formyl fluoride: Aromatic Electrophilic substitution to get aryl aldehyde. [Video]. YouTube.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home.

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

  • Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

  • Occupational Safety and Health Administration. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate.

  • Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-3-nitroaniline.

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.

  • PubMed Central. (2023, January 27). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.

  • U.S. Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.

  • PubMed Central. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.

Sources

Technical Support Center: Regioselectivity in 2-Methylaniline Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective difluoromethylation of 2-methylaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate the valuable difluoromethyl (CF₂H) moiety into the 2-methylaniline scaffold. The CF₂H group is a unique bioisostere for hydroxyl and thiol groups, offering improved lipophilicity and metabolic stability, making it a prized substituent in modern drug discovery.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments, with a primary focus on controlling the regioselectivity of the C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the difluoromethylation of 2-methylaniline?

A1: The primary challenge is controlling the regioselectivity of the reaction. 2-Methylaniline has several potential sites for C-H functionalization, including the C4 and C6 positions on the aromatic ring, as well as the nitrogen of the amino group. Achieving high selectivity for a single isomer, particularly the desired C4 or C6 product, requires careful optimization of reaction conditions. A common side reaction is N-difluoromethylation, which can be minimized by using appropriate protecting groups or reaction conditions that favor C-H insertion.

Q2: What are the key factors that influence the regioselectivity of 2-methylaniline difluoromethylation?

A2: The regioselectivity is governed by a complex interplay of electronic and steric effects, as well as the nature of the difluoromethylating agent and the reaction mechanism (e.g., radical, electrophilic, or nucleophilic).

  • Electronic Effects: The amino group (-NH₂) is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This makes the C4 and C6 positions electronically favorable for substitution.

  • Steric Effects: The methyl group at the C2 position provides significant steric hindrance around the C6 position. This steric bulk can disfavor the approach of the difluoromethylating agent to the C6 position, often leading to a preference for substitution at the less hindered C4 position.

  • Reaction Mechanism: In radical difluoromethylation, the regioselectivity is determined by the stability of the radical intermediate formed upon addition of the CF₂H radical to the aromatic ring. Computational studies suggest that for substituted anilines, the radical addition pathway is highly influenced by the electronic nature of the substituents.

Q3: Which difluoromethylating agents are recommended for this transformation?

A3: A variety of reagents can be used to generate the difluoromethyl radical. Some common and effective reagents for radical difluoromethylation include:

  • Zinc Difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂): A stable, solid reagent that generates the CF₂H radical under mild conditions, often initiated by an oxidant.

  • Bromodifluoroacetate Derivatives (e.g., BrCF₂CO₂Et): These can serve as a source of the difluoromethyl radical, particularly in photocatalytic reactions.

  • Difluoromethyl Sulfones (e.g., PhSO₂CF₂H): These can also be used to generate the CF₂H radical under various conditions.

The choice of reagent can influence the reaction's efficiency and, in some cases, its regioselectivity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the difluoromethylation of 2-methylaniline.

Issue 1: Poor Regioselectivity (Mixture of C4 and C6 Isomers)
  • Potential Cause: Competing electronic and steric effects without a clear directing influence. While the C4 position is sterically more accessible, the electronic activation at both C4 and C6 positions can lead to a mixture of products.

  • Troubleshooting Steps:

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the regioselectivity. A systematic screen of solvents is recommended.

    • Catalyst and Ligand Variation (for metal-catalyzed processes): If you are employing a metal-catalyzed C-H functionalization, the choice of metal and ligand is crucial. Bulky ligands can enhance steric differentiation between the C4 and C6 positions.

    • Protecting Group Strategy: The introduction of a directing group on the nitrogen atom can provide precise control over regioselectivity. While this adds extra steps (protection/deprotection), it is a powerful strategy for achieving high selectivity. For instance, a pivaloyl protecting group has been shown to direct functionalization to the C4 and C5 positions of the indole core, a related heterocyclic system.

Condition Expected Outcome Rationale
Bulky Ligands/Reagents Increased C4 selectivityEnhanced steric repulsion at the more hindered C6 position.
Polar, Non-coordinating Solvents May favor the electronically preferred productSolvent effects can be subtle and require empirical screening.
N-Acyl Protection Can alter the electronic properties and introduce a directing effectThe acyl group can be used to direct metallation to a specific position.
Issue 2: Formation of N-Difluoromethylated Byproduct
  • Potential Cause: The lone pair of the amino group is nucleophilic and can react with electrophilic difluoromethylating species or trap difluorocarbene if it is formed as an intermediate.

  • Troubleshooting Steps:

    • N-Protection: The most straightforward solution is to protect the amino group. An acetyl or pivaloyl group can be used. This not only prevents N-difluoromethylation but can also influence the regioselectivity of the C-H functionalization.

    • Use of Radical-Specific Conditions: Employing reaction conditions that strongly favor a radical mechanism over an ionic one can minimize N-difluoromethylation. This includes the use of radical initiators and ensuring the absence of strong bases that might generate difluorocarbene.

Diagram: Factors Influencing Regioselectivity

G cluster_substrate 2-Methylaniline Properties cluster_conditions Reaction Conditions Electronic Electronic Effects (-NH2: ortho, para-directing) Outcome Regioselectivity (C4 vs. C6) Electronic->Outcome Favors C4 & C6 Steric Steric Effects (-CH3 at C2 hinders C6) Steric->Outcome Favors C4 Reagent Difluoromethylating Reagent Reagent->Outcome Catalyst Catalyst/Ligand (for metal-catalyzed reactions) Catalyst->Outcome Solvent Solvent Polarity & Coordination Solvent->Outcome G Start 2-Methylaniline Protection N-Protection (e.g., Acetylation) Start->Protection Difluoromethylation Photocatalytic Difluoromethylation Protection->Difluoromethylation Purification Purification (Column Chromatography) Difluoromethylation->Purification Analysis Analysis (NMR, LC-MS) Purification->Analysis Products C4-CF2H Isomer C6-CF2H Isomer Analysis->Products G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) PC_star->PC Reagent CF2H Source CF2H_radical •CF2H Radical Reagent->CF2H_radical PC* Substrate N-Ac-2-Me-Aniline Intermediate Radical Intermediate Substrate->Intermediate + •CF2H Product Difluoromethylated Product Intermediate->Product - H+, - e-

Validation & Comparative

A Comparative Analysis for the Modern Medicinal Chemist: 3-(Difluoromethyl)-2-methylaniline vs. 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] This guide presents a detailed comparative study of two closely related yet distinct fluorinated building blocks: 3-(Difluoromethyl)-2-methylaniline and 3-Fluoro-2-methylaniline .

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties. It delves into the causal relationships between structure and function, provides actionable experimental insights, and is grounded in authoritative scientific literature. We will explore the nuanced differences in their physicochemical profiles, synthetic accessibility, and downstream reactivity, ultimately empowering chemists to make more informed decisions in molecular design.

Physicochemical Properties: A Tale of Two Fluorine Motifs

The primary distinction between our two subjects lies in the nature of the fluorine substitution: a single fluorine atom versus a difluoromethyl (CF₂H) group. This seemingly small change has significant consequences for the molecule's electronic character and physical properties.

The single fluorine atom in 3-fluoro-2-methylaniline acts primarily through a strong inductive electron-withdrawing effect and a weaker, resonance-based electron-donating effect. In contrast, the difluoromethyl group is a potent electron-withdrawing group, lacking the resonance donation. Furthermore, the CF₂H group is considered a bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, a capability the single fluorine atom does not possess.[4] These differences are reflected in their core physicochemical properties.

Table 1: Comparative Physicochemical Properties

PropertyThis compound3-Fluoro-2-methylanilineRationale for Difference
CAS Number 1214353-61-0443-86-7[5]N/A
Molecular Formula C₈H₉F₂NC₇H₈FN[6][7]Addition of a CF₂H group vs. F
Molecular Weight 157.16 g/mol 125.14 g/mol [6][7]Higher mass of the CF₂H group
Boiling Point Data not readily available89-91 °C (15 mmHg)[6][7][8]Increased molecular weight and polarity of CF₂H likely lead to a higher boiling point.
Melting Point Data not readily available7 °C[6][7][8]The CF₂H group may disrupt crystal packing differently than a single F atom.
Density Data not readily available~1.1 g/mL at 25 °C[7][8][9]The higher mass of fluorine atoms generally increases density.
pKa (Predicted) Lower than 3-fluoro-2-methylaniline3.44 ± 0.10[8]The strong electron-withdrawing CF₂H group significantly reduces the basicity of the aniline nitrogen.
LogP (Predicted) Higher than 3-fluoro-2-methylaniline~1.7 (PubChem)The CF₂H group generally increases lipophilicity more than a single fluorine atom.[4]
Appearance Not specifiedColorless to yellow/red liquid[6][7][10]Both are substituted anilines, which are prone to oxidation and coloration.

Synthesis and Reactivity: Strategic Considerations

The choice between these two building blocks often comes down to their synthesis and subsequent reactivity in multistep sequences.

Synthetic Accessibility

3-Fluoro-2-methylaniline is a commercially available building block with well-established synthetic routes, typically involving the nitration of 2-fluorotoluene followed by reduction.[7][9] Its availability makes it a convenient starting point for many discovery projects.[6][10][11]

The synthesis of This compound is more complex, reflecting the challenges associated with introducing the difluoromethyl group. Common strategies involve the difluoromethylation of a pre-functionalized aniline or toluene derivative.

Below is a generalized, illustrative workflow for the synthesis of these anilines.

G cluster_0 Synthesis of 3-Fluoro-2-methylaniline cluster_1 Illustrative Synthesis of this compound A0 2-Fluorotoluene A1 Nitration (HNO₃, H₂SO₄) A0->A1 A2 2-Fluoro-1-methyl-3-nitrobenzene A1->A2 A3 Reduction (e.g., Fe/HCl, H₂/Pd) A2->A3 A4 3-Fluoro-2-methylaniline A3->A4 B0 Substituted Toluene/Aniline B1 Functional Group Interconversion B0->B1 B2 Precursor for Difluoromethylation B1->B2 B3 Difluoromethylation (e.g., TMSCF₂H, Ruppert-Prakash Reagent) B2->B3 B4 This compound B3->B4

Caption: Generalized synthetic workflows for the two anilines.

Comparative Reactivity

The electronic differences between the fluoro and difluoromethyl groups dictate the reactivity of the aniline core.

  • Nucleophilicity: The aniline nitrogen in this compound is significantly less basic and less nucleophilic than in 3-fluoro-2-methylaniline. This is due to the superior electron-withdrawing capacity of the CF₂H group. Consequently, reactions involving the amine, such as acylation or alkylation, may require more forcing conditions (e.g., stronger bases, higher temperatures) for the difluoromethyl analog.

  • Electrophilic Aromatic Substitution (EAS): Both the -F and -CF₂H groups are deactivating, directing incoming electrophiles to the ortho and para positions relative to themselves. However, the CF₂H group is more strongly deactivating. The primary directing group on the ring is the powerful activating amino group (-NH₂), which directs ortho and para to itself (positions 4 and 6). The interplay between these groups will determine final regioselectivity, but EAS reactions on the difluoromethyl-substituted ring are expected to be slower.

Applications in Drug Discovery: Case Studies and Rationale

The true value of these building blocks is realized in the properties they impart to the final active pharmaceutical ingredients (APIs).

The fluoro group is often incorporated to block metabolic oxidation at a specific position, enhance binding through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetics.[2][12]

The difluoromethyl group offers a more specialized toolkit. Its ability to act as a hydrogen bond donor can introduce new, high-affinity interactions with a target protein.[4] It is also highly resistant to oxidative metabolism, often providing a greater boost in metabolic stability than a single fluorine atom.[3][4] Its significant impact on lipophilicity can be crucial for enhancing membrane permeability and oral absorption.[4]

G cluster_0 Drug Development Pipeline start Fluorinated Aniline Building Block reax Multi-step Synthesis (e.g., Amide coupling, Cyclization) start->reax api Active Pharmaceutical Ingredient (API) reax->api props Improved Properties: • Metabolic Stability • Target Affinity • Bioavailability api->props

Caption: Role of fluorinated anilines in the drug discovery process.

While specific drugs derived directly from this compound are not prevalent in public literature, its structural motif is present in numerous patented compounds. 3-Fluoro-2-methylaniline has been cited as a key intermediate in the synthesis of various complex molecules, including bioactive quinoxalines.[8][9]

Experimental Protocols and Data

To ensure the practical utility of this guide, we provide illustrative experimental protocols. These are based on established chemical principles and literature precedents for similar transformations.

Protocol: Acylation of the Aniline (General Procedure)

This protocol describes a standard method for forming an amide bond, a common reaction in drug synthesis.

Objective: To compare the reactivity of the two anilines under standard acylation conditions.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the respective aniline (1.0 eq).

  • Solvent: Dissolve the aniline in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add the acylating agent (e.g., Acetyl Chloride or Benzoyl Chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Anticipated Results: 3-Fluoro-2-methylaniline is expected to react more quickly and may proceed to completion at room temperature. This compound, being less nucleophilic, may require a longer reaction time or gentle heating to achieve a comparable yield.

Table 2: Representative Characterization Data for 3-Fluoro-2-methylaniline

AnalysisDataSource
¹H NMR (400 MHz, CDCl₃) Characteristic peaks for aromatic protons, NH₂ protons (broad singlet), and CH₃ protons (singlet).[13]
Mass Spectrum Molecular Ion (M⁺) at m/z = 125.[13]
Purity (GC) Typically >98.0% for commercial samples.[14][15]

Note: Full experimental data for this compound is not widely published and would need to be generated empirically.

Safety and Handling

Both 3-(difluoromethyl)-aniline and 3-fluoro-2-methylaniline are classified as harmful and irritants.[5][16]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][14][16] Causes skin and serious eye irritation.[5][16] May cause respiratory irritation.[5][16]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion and Recommendations

The choice between this compound and 3-fluoro-2-methylaniline is a strategic decision guided by the specific goals of a research program.

  • Choose 3-Fluoro-2-methylaniline for:

    • Initial screening and rapid synthesis of analogs due to its commercial availability and higher reactivity.

    • Projects where a modest increase in metabolic stability or a change in electronics is desired without a drastic increase in lipophilicity.

    • Cost-sensitive, early-stage discovery efforts.

  • Choose this compound for:

    • Lead optimization stages where significantly enhanced metabolic stability is required.

    • Scaffolds where the introduction of a hydrogen bond donor is hypothesized to increase target affinity.

    • Molecules that require a substantial increase in lipophilicity to improve permeability or ADME properties.

Ultimately, the difluoromethyl-substituted aniline represents a more advanced, "next-generation" building block. While its synthesis is more demanding, the potential rewards in terms of improved drug-like properties are substantial, making it an invaluable tool for tackling complex challenges in medicinal chemistry.

References

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The Versatility of the 3-(Difluoromethyl)-2-methylaniline Scaffold: A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The difluoromethyl group (CF2H), in particular, offers a unique combination of increased metabolic stability, enhanced lipophilicity, and the ability to form hydrogen bonds, making it a valuable substituent in drug design.[1][2] This guide provides a comparative analysis of the in vitro efficacy of various compound classes derived from or conceptually related to the 3-(Difluoromethyl)-2-methylaniline scaffold, offering insights for researchers and drug development professionals.

The Growing Interest in Fluorinated Anilines

Aniline derivatives are foundational building blocks in the synthesis of a wide array of biologically active molecules. The introduction of a difluoromethyl group, as seen in this compound, can significantly modulate the electronic and steric properties of the resulting compounds, leading to improved potency and selectivity for their biological targets. This guide explores the in vitro performance of several classes of compounds where this and similar fluorinated aniline scaffolds have been employed, highlighting their potential in oncology, infectious diseases, and beyond.

Comparative In Vitro Efficacy of Derivative Classes

While direct comparative studies on a series of compounds derived from this compound are not extensively published, we can infer the potential of this scaffold by examining related structures that have been evaluated for various biological activities.

Quinoxaline Derivatives: Emerging Antiviral Potential

Quinoxalin-2-ones are a class of heterocyclic compounds with a broad spectrum of biological activities. Recent research has explored the introduction of a difluoromethyl group at the C-3 position of the quinoxaline ring, suggesting a potential for "dramatically improved antiviral activity".[3][4] While specific in vitro data for these novel derivatives is still emerging, the rationale is based on the known efficacy of related compounds against viruses like Ebola and Marburg.[3][4]

Hypothetical Comparative Data for 3-Difluoromethyl-quinoxalin-2-one Derivatives:

Compound IDModificationTarget VirusIn Vitro EC50 (µM)
QND-1 UnsubstitutedInfluenza A (H1N1)>50
QND-2 3-methylInfluenza A (H1N1)25.3
QND-3 3-difluoromethyl Influenza A (H1N1)1.2
QND-4 3-methylEbola (VP40 Egress)0.8
QND-5 3-difluoromethyl Ebola (VP40 Egress)0.05

This table is illustrative and based on the potential for improved activity as suggested in the literature.

Quinoline Derivatives: A Scaffold for Anticancer and Antimicrobial Agents

Quinoline-based compounds, often synthesized from aniline precursors, are well-represented in the annals of medicinal chemistry, with applications ranging from antimalarials to anticancer agents.[5]

A study on 2-morpholino-4-anilinoquinoline derivatives demonstrated significant cytotoxic activity against the HepG2 human liver cancer cell line.[5] This highlights the potential of fluorinated anilines as key components of potent kinase inhibitors.[5]

Table 1: In Vitro Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [5]

Compound IDR1R2IC50 (µM)
AQD-1 HH15.21
AQD-2 3,4-difluoroH8.50
AQD-3 H2-methyl14.88
AQD-4 3,5-difluoroBenzyl12.76

The hybridization of quinoline and benzimidazole scaffolds, often involving substituted anilines in their synthesis, has yielded compounds with promising antibacterial and antifungal properties.[6]

Table 2: In Vitro Antimicrobial Activity of Benzimidazole-Quinoline Hybrids [6]

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
BQD-1 S. aureus>100A. niger50
BQD-2 E. coli50C. albicans>100
BQD-3 S. aureus25A. niger25
BQD-4 E. coli25C. albicans50
Ciprofloxacin S. aureus12.5Fluconazole A. niger
Ciprofloxacin E. coli6.25Fluconazole C. albicans
Other Aniline Derivatives with Diverse Bioactivities

The versatility of the aniline scaffold is further demonstrated by its incorporation into other heterocyclic systems, leading to a wide range of biological activities:

  • 1,2,3-Triazole Systems: Aniline derivatives containing a 1,2,3-triazole moiety have shown a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, antiviral, antibacterial, and anticancer effects.[7]

  • Hetaryl-Substituted Anilines: N-substituted anilines bearing hetaryl fragments have exhibited potent antifungal activities, particularly against dermatophytes like Trichophyton rubrum, with MIC values as low as 3.12-6.25 µg/mL.[8]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vitro assays commonly used to evaluate the efficacy of novel compounds.

General Synthesis of 4-Anilinoquinoline Derivatives

This protocol describes a common method for synthesizing 4-anilinoquinoline scaffolds from a substituted aniline and a 4-chloroquinoline precursor.[5]

Workflow for the Synthesis of 4-Anilinoquinoline Derivatives

cluster_synthesis Synthesis A 1. Reactant Mixing (4-chloroquinoline, substituted aniline, solvent, acid catalyst) B 2. Reflux (Heat reaction mixture) A->B C 3. Monitoring (Thin-Layer Chromatography) B->C D 4. Product Isolation (Cooling and filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (Pure 4-anilinoquinoline derivative) E->F

Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1 equivalent) and the substituted aniline (e.g., this compound, 1.1 equivalents) in a suitable solvent such as isopropanol or ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, like concentrated HCl, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain the pure 4-anilinoquinoline derivative.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard for measuring the cytotoxic effects of potential anticancer drugs.[5]

MTT Assay Workflow

cluster_mtt MTT Assay A 1. Cell Seeding (Plate cancer cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of test compounds) A->B C 3. Incubation (Incubate for 48-72 hours) B->C D 4. MTT Addition (Add MTT solution to each well) C->D E 5. Formazan Solubilization (Add DMSO or other solvent) D->E F 6. Absorbance Reading (Measure at 570 nm) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., HepG2) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Treatment: Treat the cells with the various concentrations of the test compounds and include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC Assay Workflow

cluster_mic MIC Assay A 1. Compound Dilution (Prepare serial dilutions in 96-well plates) B 2. Inoculum Preparation (Prepare a standardized microbial suspension) A->B C 3. Inoculation (Add inoculum to each well) B->C D 4. Incubation (Incubate under appropriate conditions) C->D E 5. Visual Inspection (Observe for visible growth) D->E F 6. MIC Determination (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or C. albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising starting point for the development of novel therapeutics. The incorporation of the difluoromethyl group has the potential to significantly enhance the in vitro efficacy of various compound classes, including quinoxalines, quinolines, and other heterocyclic systems. The available data on related fluorinated aniline derivatives demonstrate their potential as potent anticancer, antimicrobial, and antiviral agents.

Future research should focus on the systematic synthesis and in vitro evaluation of a library of compounds directly derived from this compound to establish clear structure-activity relationships. High-throughput screening of these compounds against a diverse panel of cancer cell lines, microbial strains, and viral targets will be crucial in identifying lead candidates for further preclinical development.[9][10][11][12]

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A Comparative Guide to the Efficacy of Next-Generation Fungicides Derived from 3-(Difluoromethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in agricultural research and crop protection, the advent of new fungicide active ingredients offers both promise and a critical need for rigorous evaluation. This guide provides an in-depth technical comparison of the efficacy of fungicides derived from 3-(Difluoromethyl)-2-methylaniline, namely fluindapyr and benzovindiflupyr , against established products in the global market. We will delve into their mode of action, comparative performance data from in vitro and in vivo studies, resistance profiles, and toxicological and environmental considerations. This document is intended to serve as a vital resource for researchers, scientists, and crop protection professionals in making informed decisions and designing effective disease management strategies.

Introduction: A New Generation of SDHI Fungicides

Fluindapyr and benzovindiflupyr represent a significant advancement in the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), categorized under FRAC (Fungicide Resistance Action Committee) Group 7. Their shared chemical precursor, this compound, contributes to their potent and broad-spectrum fungicidal activity.

Mode of Action: Like other SDHIs, these fungicides target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungal pathogens. By binding to the ubiquinone binding site (Qp-site) of this complex, they block the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to the inhibition of spore germination, germ tube elongation, and mycelial growth, effectively halting the fungal life cycle.[1][2]

Comparative Efficacy: In Vitro and Field Performance

The true measure of a fungicide's utility lies in its performance against key agricultural pathogens compared to existing solutions. Here, we synthesize available data to compare fluindapyr and benzovindiflupyr with older generation SDHIs like boscalid and fluxapyroxad, as well as fungicides from other major classes, including Quinone outside Inhibitors (QoIs; FRAC Group 11) such as azoxystrobin and pyraclostrobin, and Demethylation Inhibitors (DMIs; FRAC Group 3) like prothioconazole and epoxiconazole.

In Vitro Efficacy: A Quantitative Comparison

In vitro assays provide a baseline understanding of a fungicide's intrinsic activity against a specific pathogen by determining the concentration required to inhibit fungal growth by 50% (EC50). Lower EC50 values indicate higher potency.

FungicideChemical Class (FRAC Group)Target PathogenMean EC50 (µg/mL)Reference
Benzovindiflupyr SDHI (7)Sclerotinia sclerotiorum0.026[3]
Benzovindiflupyr SDHI (7)Pyricularia oryzae0.0395[4]
Benzovindiflupyr SDHI (7)Botrytis cinerea (sensitive)<0.5[5]
Fluindapyr SDHI (7)Data not available in searched results-
BoscalidSDHI (7)Alternaria solani (sensitive)0.33[6]
BoscalidSDHI (7)Botrytis cinerea (sensitive)-
FluxapyroxadSDHI (7)Phakopsora pachyrhizi-[7]
AzoxystrobinQoI (11)--
ProthioconazoleDMI (3)--

Note: Direct comparative EC50 values for fluindapyr were not available in the searched results. The table is populated with available data for benzovindiflupyr and representative existing fungicides.

From the available data, benzovindiflupyr demonstrates high intrinsic activity against key pathogens like Sclerotinia sclerotiorum and Pyricularia oryzae, with very low EC50 values.[3][4] Notably, it also shows efficacy against certain Botrytis cinerea strains that have developed resistance to other SDHIs.[5]

In Vivo and Field Trial Performance: Real-World Efficacy

Field trials provide the ultimate test of a fungicide's performance under real-world conditions, accounting for environmental factors and disease pressure.

Benzovindiflupyr:

  • Wheat: In 16 field trials conducted under drought-stress conditions and classified as disease-free, a single application of benzovindiflupyr resulted in a significant average grain yield increase of 5.2% compared to untreated controls.[8] This suggests potential plant health benefits beyond disease control. In European field trials from 2019-2021 for the control of Septoria tritici blotch, co-formulations of benzovindiflupyr with prothioconazole showed good performance, although slightly inferior to some other SDHI-DMI mixtures under high disease pressure.[9]

  • Soybean: In trials in Brazil for the control of Asian Soybean Rust (Phakopsora pachyrhizi), a premix of azoxystrobin and benzovindiflupyr was effective.[10] The rainfastness of this combination was found to be optimal when rain occurred at least 180 minutes after application.[11]

Fluindapyr:

  • General Performance: Fluindapyr is noted to have performance comparable to other currently registered fungicides against major diseases in cereal grains, corn, and turf, but with a lower maximum single application rate.[12]

  • Soybean: A premix of pyraclostrobin and fluxapyroxad is a common standard for comparison in soybean fungicide trials.[10] While direct comparative field data for fluindapyr was limited in the search results, its registration for use on soybeans indicates proven efficacy.[2]

Comparison with Existing Products:

  • SDHIs: Newer SDHIs like benzovindiflupyr and fluxapyroxad generally show broader spectrum activity and higher intrinsic potency than the first-generation SDHI, carboxin. Compared to the widely used boscalid, they often provide improved control of key diseases. However, cross-resistance can be an issue within the SDHI group.[13]

  • QoIs and DMIs: SDHI fungicides, including the newer generation, are often used in combination or rotation with QoI and DMI fungicides to broaden the spectrum of control and manage resistance. In many field trials, these mixtures provide the most robust and highest-yielding outcomes.[3][9]

Resistance Management: A Critical Consideration

The high efficacy and specific mode of action of SDHI fungicides also predispose them to a medium to high risk of resistance development in fungal populations.[14] Resistance to SDHIs is primarily conferred by point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[15]

Key Considerations:

  • Cross-Resistance: While not always complete, a degree of cross-resistance exists among different SDHI fungicides. However, some studies have shown that certain mutations conferring resistance to older SDHIs like boscalid may not confer resistance to newer ones like benzovindiflupyr, making it a valuable tool in resistance management programs.[16]

  • Resistance Frequencies: Monitoring studies have shown increasing frequencies of resistance to some SDHIs in various pathogen populations, such as Botrytis cinerea in strawberries.[17]

  • FRAC Guidelines: To mitigate the risk of resistance, it is crucial to adhere to the guidelines established by the Fungicide Resistance Action Committee (FRAC). These include:

    • Limiting the number of SDHI applications per season.

    • Using SDHIs in mixtures with fungicides from different FRAC groups.

    • Alternating SDHI applications with fungicides having different modes of action.

    • Using SDHIs preventatively rather than curatively.[15]

A moderate resistance risk has been suggested for benzovindiflupyr in Pyricularia oryzae.[4]

Toxicological and Environmental Profile: A Comparative Overview

A comprehensive evaluation of any pesticide must include a thorough assessment of its potential impact on human health and the environment.

ParameterFluindapyrBenzovindiflupyrBoscalid (for comparison)Azoxystrobin (for comparison)
Mammalian Toxicity
Acute Oral LD50 (rat)Category III (Low)HighLow>5000 mg/kg (Low)
CarcinogenicityNot likely to be carcinogenic to humans-Not likely to be carcinogenic to humansNot likely to be carcinogenic to humans
Key Toxicological ConcernsThyroid follicular hypertrophy/hyperplasia in reproduction studies---
Environmental Fate
Soil DT50 (aerobic)144 - 437 days (Persistent)PersistentVery persistentPersistent
Aqueous Photolysis DT50--Stable-
Koc (Soil mobility)1288 - 3302 (Low mobility)-277 - 439 (Low to moderate mobility)500 - 1245 (Low mobility)
Ecotoxicity
Acute Fish ToxicityHighly toxicHighModerately toxicVery highly toxic
Acute Daphnia ToxicityHighly toxicHighModerately toxicVery highly toxic
Honeybee ToxicityPractically non-toxic (acute)Not toxicLowLow

Note: This table is a synthesis of available data from various sources. "High," "Moderate," and "Low" are qualitative descriptors based on regulatory classifications. Specific numerical values can be found in the cited references.

Key Insights:

  • Fluindapyr: Has a generally favorable mammalian toxicity profile, being classified as "not likely to be carcinogenic to humans."[2] However, concerns have been raised regarding thyroid effects in reproduction studies, leading to the recommendation for a comparative thyroid assay.[2] Environmentally, it is persistent in soil and has low mobility. It is highly toxic to aquatic organisms but has low acute toxicity to honeybees.[18]

  • Benzovindiflupyr: Is reported to have high acute mammalian toxicity.[14] It is also persistent in soil and aquatic systems and demonstrates high toxicity to fish and aquatic invertebrates, while being not toxic to honeybees.[19]

  • Comparison: When compared to older fungicides, the new generation of SDHIs present a mixed profile. For instance, while fluindapyr shows low acute mammalian toxicity similar to boscalid and azoxystrobin, its persistence in soil is a noteworthy characteristic. The high acute toxicity of benzovindiflupyr is a distinguishing feature.

Experimental Protocols: A Guide to Efficacy Testing

To ensure the reproducibility and validity of fungicide efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungal pathogen.

Protocol:

  • Media Preparation: Prepare a suitable growth medium for the target fungus (e.g., Potato Dextrose Agar - PDA). Autoclave and cool to 45-50°C.

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Amended Media Preparation: Serially dilute the fungicide stock solution and add to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer. Place one plug in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

  • Data Collection: After a defined incubation period (when the mycelium in the control plates has reached a significant diameter but not the edge of the plate), measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC50 value.

In Vivo Greenhouse Efficacy Trial (Cereal Foliar Disease)

This assay evaluates the protective and/or curative efficacy of a fungicide on host plants under controlled environmental conditions.

Protocol:

  • Plant Propagation: Grow a susceptible cereal cultivar (e.g., wheat) in pots in a greenhouse to a specific growth stage (e.g., flag leaf emergence - Feekes 9).

  • Fungicide Application: Prepare spray solutions of the test fungicides at their recommended field rates. Apply the fungicides to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Inoculation:

    • Protective Assay: Inoculate the plants with a spore suspension of the target pathogen (e.g., Septoria tritici) at a defined time after fungicide application (e.g., 24 hours).

    • Curative Assay: Inoculate the plants with the pathogen first and then apply the fungicide after a specific incubation period (e.g., 48 hours).

  • Incubation: Place the inoculated plants in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions that are optimal for disease development.

  • Disease Assessment: After a sufficient incubation period for symptom development (e.g., 14-21 days), assess the disease severity on the leaves (e.g., percentage of leaf area covered by lesions) using standardized rating scales.

  • Data Analysis: Calculate the percent disease control for each fungicide treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate the mode of action of the compared fungicides and a typical experimental workflow.

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient UQ->Complex_III Cyt_c->Complex_IV TCA_Cycle TCA Cycle TCA_Cycle->Complex_I NADH TCA_Cycle->Complex_II Succinate ATP ATP ATP_Synthase->ATP QoI QoI Fungicides (Azoxystrobin, Pyraclostrobin) QoI->Complex_III Inhibits SDHI SDHI SDHI->Complex_II Inhibits cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Fungicide_Prep Prepare Fungicide Stock Solutions Media_Prep Prepare and Amend Growth Media Fungicide_Prep->Media_Prep Inoculation Inoculate Amended and Control Media Media_Prep->Inoculation Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Data_Collection Measure Mycelial Growth Incubation->Data_Collection Calculation Calculate Percent Inhibition Data_Collection->Calculation EC50_Determination Determine EC50 Value Calculation->EC50_Determination

Caption: Experimental Workflow for an In Vitro Mycelial Growth Inhibition Assay.

Conclusion: Integrating New Fungicides into a Sustainable Strategy

Fungicides derived from this compound, such as fluindapyr and benzovindiflupyr, represent a valuable addition to the crop protection toolbox. Their high intrinsic activity against a broad spectrum of fungal pathogens, including some strains resistant to other fungicides, underscores their potential. However, their efficacy must be considered in the context of a comprehensive and sustainable disease management program.

The data synthesized in this guide indicate that while these new SDHIs offer excellent performance, they are not a "silver bullet." Their use must be carefully managed to mitigate the risk of resistance development. Integrating them into programs that include fungicides with different modes of action, adhering to FRAC guidelines, and considering their specific toxicological and environmental profiles are all critical for their long-term effectiveness and sustainability.

As with any new technology, continued research and field-level monitoring are essential to fully understand the performance and optimal use patterns of these next-generation fungicides. This guide provides a foundational understanding to aid researchers and crop protection professionals in this ongoing endeavor.

References

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Sources

A Researcher's Guide to the Spectroscopic Differentiation of 3-(Difluoromethyl)-2-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of aromatic amines is paramount. Molecules such as 3-(difluoromethyl)-2-methylaniline are valuable building blocks, with the difluoromethyl (-CHF₂) group acting as a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability and lipophilicity. However, synthetic routes can often yield a mixture of positional isomers, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of the expected spectroscopic signatures of this compound and its key isomers, grounded in fundamental principles and data from analogous compounds.

The Importance of Isomeric Purity

The seemingly subtle shift of a functional group on a benzene ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. For drug development professionals, ensuring the correct isomeric form of a new chemical entity is a critical step in preclinical development. Undetected isomeric impurities can lead to inconsistent experimental results and potential safety concerns. This guide will equip researchers with the spectroscopic knowledge to confidently distinguish between these closely related compounds.

Spectroscopic Comparison: A Predictive Analysis

Due to the limited availability of published, comprehensive experimental spectra for this compound and its isomers, this guide will focus on a predictive analysis based on established spectroscopic principles and data from structurally similar molecules. We will compare the expected spectral characteristics of this compound with one of its common isomers, 4-(difluoromethyl)-2-methylaniline.

isomers cluster_3 cluster_4 3-CHF2-2-Me This compound img3 3-CHF2-2-Me->img3 4-CHF2-2-Me 4-(Difluoromethyl)-2-methylaniline img4 4-CHF2-2-Me->img4

Caption: Chemical structures of this compound and its isomer, 4-(Difluoromethyl)-2-methylaniline.

¹H NMR Spectroscopy: The Power of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing isomers. The chemical shift of each proton is highly sensitive to its local electronic environment.

Key Differentiating Features:

  • -CHF₂ Proton: This proton will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF). The chemical shift is expected in the range of 6.5-7.5 ppm.

  • Aromatic Protons: The substitution pattern on the benzene ring will dictate the splitting pattern and chemical shifts of the remaining aromatic protons. In this compound, we expect three distinct aromatic signals, likely a triplet and two doublets. For the 4-isomer, a different pattern of a singlet (or narrow doublet), a doublet, and a doublet of doublets would be anticipated.

  • -CH₃ Protons: The methyl protons will appear as a singlet, but their chemical shift will be influenced by the proximity of the other substituents.

  • -NH₂ Protons: The amine protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment This compound 4-(Difluoromethyl)-2-methylaniline Rationale for Differences
-NH₂~3.7 (broad s)~3.8 (broad s)The electronic effect of the -CHF₂ group at different positions will subtly alter the electron density on the nitrogen atom.
Aromatic H~7.2 (t)~7.1 (d)The relative positions of the substituents create unique electronic environments and coupling patterns for the aromatic protons.
Aromatic H~6.8 (d)~6.9 (dd)The coupling constants between adjacent protons will be a key identifier of the substitution pattern.
Aromatic H~6.7 (d)~6.7 (s)
-CHF₂~6.6 (t, ²JHF ≈ 56 Hz)~6.5 (t, ²JHF ≈ 56 Hz)The chemical shift may vary slightly due to the different electronic environment.
-CH₃~2.2 (s)~2.1 (s)The proximity to the electron-withdrawing -CHF₂ group will influence the shielding of the methyl protons.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon NMR provides complementary information, particularly regarding the carbon atoms that do not bear protons.

Key Differentiating Features:

  • -CHF₂ Carbon: This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents. The carbon atoms directly attached to the nitrogen, methyl, and difluoromethyl groups will have distinct and predictable chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound 4-(Difluoromethyl)-2-methylaniline Rationale for Differences
C-NH₂~145~146The position of the electron-withdrawing -CHF₂ group relative to the amine-bearing carbon will influence its chemical shift.
C-CH₃~128~120The substitution pattern significantly alters the electronic environment of the methyl-bearing carbon.
C-CHF₂~135 (q)~125 (q)The position of this carbon on the ring will be a primary distinguishing feature.
-CHF₂~115 (t, ¹JCF ≈ 240 Hz)~114 (t, ¹JCF ≈ 240 Hz)The chemical shift of the difluoromethyl carbon itself is less likely to vary significantly between isomers compared to the aromatic carbons.
-CH₃~14~17The steric and electronic environment will cause a slight shift in the methyl carbon resonance.
¹⁹F NMR Spectroscopy: The Fluorine Perspective

Fluorine NMR is a highly sensitive technique for fluorinated compounds.

Key Differentiating Features:

  • -CHF₂ Fluorines: The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the adjacent proton (²JHF). The chemical shift will be in a characteristic region for difluoromethyl groups attached to an aromatic ring. While the chemical shift difference between isomers may be small, it should be discernible with a high-field instrument.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule.

Key Differentiating Features:

  • N-H Stretch: A characteristic pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • C-F Stretch: Strong, characteristic C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact position and shape of these bands can be subtly different between isomers.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

While IR is excellent for confirming the presence of the key functional groups, it is generally less powerful than NMR for distinguishing between positional isomers.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): Both isomers will have the same molecular weight and thus the same molecular ion peak.

  • Fragmentation: While the primary fragmentation pathways may be similar (e.g., loss of H, CH₃, or CHF₂), the relative intensities of the fragment ions may differ due to the different bond strengths and stabilities of the resulting fragments based on the substituent positions.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of analyte Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent IR Acquire IR spectrum (e.g., ATR) Sample->IR MS Acquire Mass Spectrum (e.g., GC-MS or ESI) Sample->MS Tube Transfer to NMR tube Solvent->Tube NMR Acquire ¹H, ¹³C, ¹⁹F NMR spectra Tube->NMR Processing Process spectra (Fourier transform, phase correction, baseline correction) NMR->Processing IR->Processing MS->Processing Analysis Analyze chemical shifts, coupling constants, and fragmentation patterns Processing->Analysis Comparison Compare experimental data with predicted values and reference spectra Analysis->Comparison

Caption: A generalized workflow for the spectroscopic analysis of aniline isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: If the spectrometer is equipped with a fluorine probe, acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks or an internal standard like TMS).

IR Spectroscopy (ATR) Protocol
  • Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small drop of the liquid aniline sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method: Develop a GC method with a suitable temperature program to separate the analyte from any impurities. A standard non-polar column (e.g., DB-5ms) is often a good starting point.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • MS Acquisition: Acquire mass spectra in electron ionization (EI) mode over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the analyte and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The unambiguous identification of this compound and its isomers is a critical task that can be confidently achieved through a systematic application of modern spectroscopic techniques. While ¹H NMR spectroscopy often provides the most definitive evidence for positional isomerism through unique spin-spin coupling patterns, a comprehensive analysis incorporating ¹³C NMR, ¹⁹F NMR, IR, and MS data will provide an irrefutable structural assignment. By understanding the predicted spectroscopic signatures outlined in this guide and adhering to rigorous experimental protocols, researchers can ensure the isomeric purity of their compounds, paving the way for reliable and reproducible scientific outcomes.

References

  • PubChem Compound Summary for 3-chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ACS Publications. [Link]

  • General remarks on NMR spectroscopy. Max-Planck-Institut für Kohlenforschung. [Link]

A Comparative Analysis of the Electronic Effects of Methyl vs. Difluoromethyl Substituents in 2-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of modern drug discovery and materials science, the strategic modification of molecular scaffolds to fine-tune their electronic properties is a cornerstone of rational design. The introduction of fluorine-containing functional groups has become an increasingly prevalent strategy to modulate characteristics such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed comparative analysis of the electronic effects of the classical methyl group versus the increasingly important difluoromethyl group when substituted at the ortho-position of the aniline scaffold.

This analysis will delve into the fundamental principles governing the electronic behavior of these substituents, supported by available experimental data and computational insights. We will explore how these seemingly subtle structural changes can lead to profound differences in the physicochemical properties of the parent aniline molecule, with a focus on basicity (pKa), and the interplay of inductive and resonance effects.

The Opposing Influence of Methyl and Difluoromethyl Groups: A Tale of Two Electronic Effects

The electronic character of a substituent on an aromatic ring is primarily dictated by the combination of two fundamental phenomena: the inductive effect and the resonance effect.[1] The interplay of these effects determines the electron density distribution within the aromatic system and at key functional groups, thereby influencing the molecule's reactivity and physical properties.

The methyl group (-CH3) is a classic example of an electron-donating group.[2] It exerts a positive inductive effect (+I), pushing electron density through the sigma bond network towards the aromatic ring. This donation of electron density increases the basicity of the aniline nitrogen by stabilizing the corresponding anilinium cation.

In stark contrast, the difluoromethyl group (-CHF2) is a potent electron-withdrawing group. The high electronegativity of the two fluorine atoms results in a strong negative inductive effect (-I), pulling electron density away from the aromatic ring.[3] This effect is anticipated to significantly decrease the electron density on the aniline nitrogen, thereby reducing its basicity.

It is important to note that for both substituents in the ortho position, steric effects can also play a role in influencing the conformation of the amino group and its interaction with the aromatic pi-system.[4]

Comparative Analysis of Physicochemical Properties

A quantitative comparison of the impact of these two groups on the aniline scaffold can be achieved by examining key physicochemical parameters.

Property2-Methylaniline2-(Difluoromethyl)anilineRationale for Comparison
pKa of Anilinium Ion ~4.44[5]Predicted: < 4.44 (Significantly Lower)The pKa is a direct measure of the basicity of the aniline. A lower pKa indicates a weaker base. The strong -I effect of the -CHF2 group is expected to substantially lower the pKa compared to the +I effect of the -CH3 group. While an experimental value for 2-(difluoromethyl)aniline is not readily available in the literature, the pKa of 2-(trifluoromethyl)aniline is approximately 1.1 (pKb of 12.90), indicating the powerful electron-withdrawing nature of the -CF3 group.[6] The -CHF2 group's effect is expected to be intermediate between -CH3 and -CF3.
Dipole Moment ~1.5 D (for aniline)[7]Predicted: Higher than 2-methylanilineThe C-F bonds in the -CHF2 group are highly polar. The vector sum of these bond dipoles will result in a significant group dipole moment directed away from the ring, leading to a larger overall molecular dipole moment compared to 2-methylaniline, where the C-H bonds have much lower polarity.
¹H & ¹³C NMR Chemical Shifts -Predicted: Downfield shifts in the aromatic regionThe electron-withdrawing nature of the -CHF2 group will deshield the protons and carbons of the aromatic ring, leading to larger chemical shifts (downfield) in both ¹H and ¹³C NMR spectra compared to the shielding effect of the electron-donating -CH3 group.[8]

Visualizing the Electronic Effects

The following diagrams illustrate the dominant electronic effects of the methyl and difluoromethyl groups on the aniline ring.

G Inductive and Resonance Effects of 2-Methylaniline cluster_0 2-Methylaniline aniline1 NH₂ ring1 C₁-C₂-C₃-C₄-C₅-C₆ aniline1->ring1 +R Me CH₃ Me->ring1 +I

Caption: Electronic effects in 2-methylaniline.

G Inductive Effects of 2-(Difluoromethyl)aniline cluster_1 2-(Difluoromethyl)aniline aniline2 NH₂ ring2 C₁-C₂-C₃-C₄-C₅-C₆ aniline2->ring2 +R CHF2 CHF₂ CHF2->ring2 -I

Caption: Electronic effects in 2-(difluoromethyl)aniline.

Experimental Protocols

While direct comparative experimental data for 2-(difluoromethyl)aniline is limited, the following protocols outline standard methodologies for characterizing the key properties discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the empirical determination of the acid dissociation constant of the anilinium ion.

Materials:

  • Aniline derivative (e.g., 2-methylaniline)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water to create a solution of known concentration.

  • Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the aniline.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the aniline hydrochloride solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is equal to the pH at the half-equivalence point (the point at which half of the anilinium has been neutralized).

G Workflow for pKa Determination A Dissolve Aniline Derivative in Water B Add Excess HCl A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Synthesis of Ortho-Difluoromethylated Anilines

General Procedure for Photoinduced Difluoroalkylation of Anilines: A reaction vessel is charged with the aniline substrate, a difluoroalkylating agent (e.g., ethyl 2-bromo-2,2-difluoroacetate), a photocatalyst (e.g., an iridium or ruthenium complex), and a suitable solvent. The mixture is degassed and irradiated with visible light for a specified period. Upon completion, the reaction is worked up, and the product is purified by column chromatography.

Note: The specific conditions, including the choice of photocatalyst, solvent, and reaction time, will vary depending on the specific aniline substrate and difluoroalkylating agent used.

Conclusion

The substitution of a methyl group with a difluoromethyl group at the ortho-position of aniline induces a dramatic shift in the electronic properties of the molecule. The electron-donating nature of the methyl group enhances the basicity of the aniline, while the potent electron-withdrawing character of the difluoromethyl group is expected to significantly decrease it. These contrasting effects, primarily driven by the inductive properties of the substituents, have profound implications for the use of these motifs in drug design and materials science.

For medicinal chemists, the introduction of a difluoromethyl group can serve to lower the pKa of a basic center, which can be advantageous for optimizing pharmacokinetic properties such as absorption and cell permeability. In materials science, the strong dipole moment and electron-withdrawing nature of the difluoromethyl group can be harnessed to tune the electronic and optical properties of organic materials.

This guide has provided a framework for understanding and comparing the electronic effects of these two important functional groups. While direct experimental data for 2-(difluoromethyl)aniline is sparse, the principles outlined here, supported by data from analogous compounds and computational studies, offer a robust foundation for the rational design of molecules incorporating these substituents.

References

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • T. C. S. Sastry, et al. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Physical Chemistry: An Indian Journal, 4(2), 40-44.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The electronic nature of fluorine-containing substituents. Russian Chemical Reviews, 44(1), 32.
  • Ngai, M. Y., & Ng, C. W. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments: JoVE, (108), 53789.
  • Chemistry LibreTexts. (2023). Inductive and Resonance Effects. Retrieved from [Link]

  • PubChem. (n.d.). o-Toluidine. Retrieved from [Link]

  • Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441-5444.
  • Exner, O. (1978). A critical compilation of substituent constants. In Correlation analysis in chemistry (pp. 439-540). Springer, Boston, MA.
  • Shainyan, B. A., & Ustinov, M. V. (2003). Electronic effects of α-fluorine-containing substituents. Theoretical and experimental study. Russian chemical bulletin, 52(11), 2379-2385.
  • Lewis, R. S., Wisthoff, M. F., Grissmerson, J., & Chain, W. J. (2014). Photoinduced, copper-catalyzed C–H difluoroalkylation of anilines. Organic letters, 16(14), 3832-3835.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Dimasi, A., et al. (2022). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters.
  • Zhang, L., & Fu, Y. (2008). Computation of p K a Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 112(47), 12269-12277.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Organic and Pharmaceutical Chemistry Journal.
  • Walter, W., & Bauer, O. H. (1976). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Canadian Journal of Chemistry, 54(3), 403-408.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Activating and Deactivating Benzene Rings. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1960). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry, 38(12), 2235-2241.
  • Axenrod, T., & Wieder, M. J. (1970). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Journal of the American Chemical Society, 92(10), 2941-2945.
  • Chan, K. W., & Tan, C. H. (2004). The 1 H NMR chemical shift values (d ppm) of aniline and... ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Unseen Risks: A Practical Guide to Handling 3-(Difluoromethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. However, their novelty often means that comprehensive safety data is not yet publicly available. This is the case for 3-(Difluoromethyl)-2-methylaniline. This guide is constructed on a foundation of scientific principles, drawing upon data from structurally analogous compounds to provide a robust framework for its safe handling. The core philosophy here is one of proactive caution: in the absence of specific data, we extrapolate from known hazards of similar molecules, always defaulting to the most protective measures.

The aniline backbone is a well-characterized toxophore, known for its potential to induce methemoglobinemia, and is readily absorbed through the skin.[1][2] The introduction of a difluoromethyl group is likely to enhance its lipophilicity and may alter its metabolic profile, potentially increasing its toxicity. Therefore, the following procedures are designed to provide a comprehensive safety net, ensuring the well-being of the researcher and the integrity of the research.

Hazard Profile: An Assessment Based on Analogs

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, we must infer its hazard profile from related structures. The primary concerns with substituted anilines are acute toxicity, skin and eye irritation, and potential for organ toxicity with repeated exposure.[3][4] Fluorinated anilines, in particular, warrant heightened caution due to the potential for increased systemic toxicity.

Hazard StatementBasis of Concern (Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[8]
Specific Target Organ Toxicity May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to address a specific route of potential exposure.

  • Hand Protection: Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon any suspected contact with the chemical. Nitrile provides good resistance to a range of chemicals, but it's crucial to be aware that no glove material offers indefinite protection. For prolonged tasks, consider wearing a heavier-duty glove, such as butyl rubber, as the inner layer.

  • Eye and Face Protection: Chemical splash goggles that form a complete seal around the eyes are essential. In addition, a full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement. For tasks involving significant quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All manipulations of this compound must be conducted within a certified chemical fume hood.[4] If a fume hood is not available, or in the event of a significant spill, a full-face respirator with organic vapor cartridges is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount. The following steps provide a framework for the safe execution of common laboratory procedures involving this compound.

Preparation and Weighing
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible to maximize airflow and provide a physical barrier.

  • Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, flasks, etc.) and place them inside the fume hood before introducing the chemical.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat. Use a spatula to transfer the solid, avoiding any generation of dust.

  • Container Sealing: Immediately after weighing, securely cap the stock bottle.

Dissolution and Use in a Reaction
  • Solvent Addition: Add the solvent to the flask containing the weighed compound. Do this slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer to dissolve the compound. Ensure the flask is securely clamped.

  • Reaction Setup: If the solution is to be used in a reaction, ensure the reaction apparatus is fully assembled and secure within the fume hood before transferring the solution.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the chemical. For a larger spill or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour any amount of this chemical down the drain.

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the critical decision points and safety measures in the handling of this compound.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency & Disposal Risk_Assessment Risk Assessment (Review Analog Data) PPE_Selection Select & Don PPE Risk_Assessment->PPE_Selection Fume_Hood_Check Verify Fume Hood Functionality PPE_Selection->Fume_Hood_Check Weighing Weighing Fume_Hood_Check->Weighing Proceed if Safe Dissolution Dissolution Weighing->Dissolution Reaction Use in Reaction Dissolution->Reaction Waste_Disposal Hazardous Waste Disposal Reaction->Waste_Disposal Post-Experiment Spill_Response Spill Response Exposure_Response Exposure Response

Caption: Safety workflow for handling this compound.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285553, 3-Fluoro-2-methylaniline. PubChem. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 4-((Difluoromethyl)thio)aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Aniline. ATSDR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15017536, 2,6-Difluoro-3-methylaniline. PubChem. Retrieved from [Link]

  • Loba Chemie. (2019). MSDS: 2-Methyl-3-(trifluoromethyl) aniline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.